molecular formula C11H13BrN4O B8282225 2-bromo-N-tert-butyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide

2-bromo-N-tert-butyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide

Cat. No. B8282225
M. Wt: 297.15 g/mol
InChI Key: KUSRFAMMTFGMEO-UHFFFAOYSA-N
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Description

2-bromo-N-tert-butyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide is a useful research compound. Its molecular formula is C11H13BrN4O and its molecular weight is 297.15 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C11H13BrN4O

Molecular Weight

297.15 g/mol

IUPAC Name

2-bromo-N-tert-butyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide

InChI

InChI=1S/C11H13BrN4O/c1-11(2,3)16-10(17)6-4-13-9-8(6)15-7(12)5-14-9/h4-5H,1-3H3,(H,13,14)(H,16,17)

InChI Key

KUSRFAMMTFGMEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=CNC2=NC=C(N=C12)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-bromo-5H-pyrrolo[3,2-b]pyrazine-7-carboxylic acid (242 mg, 1 mmol), 2-methylpropan-2-amine (110 mg, 1.5 mmol), EDCI (382 mg, 2 mmol) and DMAP (244 mg, 2 mmol) in DMF (5 mL) was stirred at room temperature for 3 hours. Then the mixture was poured into water and extracted with EtOAc (3×10 mL). The combined organic layers were washed with brine and dried over Na2SO4. After filtration and concentration, the crude residue was used to the next step without further purification. MS: (M+H)+=297.
Quantity
242 mg
Type
reactant
Reaction Step One
Quantity
110 mg
Type
reactant
Reaction Step One
Name
Quantity
382 mg
Type
reactant
Reaction Step One
Name
Quantity
244 mg
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2-bromo-5H-pyrrolo[3,2-b]pyrazine-7-carboxylic acid (0.2 g, 0.83 mmol), 2-methylpropan-2-amine (66 mg, 0.91 mmol), EDCI (476 mg, 2.49 mmol) and HOBt (112 mg, 0.83 mmol) in dry dichloromethane (20 mL) was stirred at room temperature for 16 hours. Reaction mixture was concentrated to about half the volume and the formed precipitate was separated by filtration, the filter cake was washed with dichloromethane and dried to afford 2-bromo-N-tert-butyl-5H-pyrrolo[3,2-b]pyrazine-7-carboxamide (103 mg, 42%) as a yellow solid. LCMS: (M+H)+=297.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
66 mg
Type
reactant
Reaction Step One
Name
Quantity
476 mg
Type
reactant
Reaction Step One
Name
Quantity
112 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

The mixture of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (320 mg, 0.9 mmol), tert-butylamine (0.5 mL, 4.5 mmol) and HATU (684 mg, 1.8 mmol) in 50 mL of dry THF was stirred for 4 hours at room temperature. The reaction mixture was evaporated to dryness, then the residue was suspended in 50 mL of 0.5 N HCl, product extracted with ethyl acetate (50 mL×3), dried with sodium sulfate, filtered and concentrated to give 2-bromo-N-tert-butyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide (258 mg, crude), material used in the next step without further purification. LCMS: (M+H)+=297/299; (M+Na)+=319/321.
Quantity
320 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
684 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of 2-bromo-N-tert-butyl-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide (150 mg, 351 μmol) in dichloromethane (5.5 mL) was added trifluoroacetic acid (800 mg, 541 μL, 7.02 mmol) and the mixture stirred at room temperature for 16 h. The reaction mixture was concentrated in vacuo and the residue obtained diluted with dichloromethane (5 mL), methanol (2.5 mL) and ammonium hydroxide (0.7 mL) and stirred at room temperature for 1 h. The mixture was concentrated and triturated with water. The solid was collected by filtration and washed with water and ether to give 2-bromo-N-tert-butyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide (80 mg, 269 μmol, 77%) as an off white solid.
Quantity
541 μL
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Quantity
0.7 mL
Type
solvent
Reaction Step Two

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